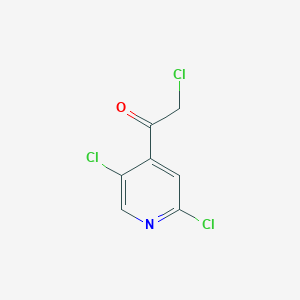![molecular formula C31H47NaO6 B15146429 sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fusidate sodium, also known as sodium fusidate, is the sodium salt of fusidic acid. Fusidic acid is a steroid antibiotic derived from the fermentation of the fungus Fusidium coccineum. It is primarily used to treat bacterial infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fusidate sodium involves the reaction of fusidic acid with sodium hydroxide. The process typically includes dissolving fusidic acid in a low alcohol solution, such as methanol, to obtain a sodium fusidate solution. Ethyl acetate is then added to the solution to crystallize the sodium fusidate, which is subsequently collected and dried to obtain the final product .
Industrial Production Methods
Industrial production of fusidate sodium follows similar synthetic routes but on a larger scale. The process involves multiple organic solvents for crystallization treatment to ensure high purity and stability of the final product. The solvents used are often recoverable and reusable, making the process cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Fusidate sodium undergoes various chemical reactions, including:
Reduction: Reduction reactions involving fusidate sodium are also not commonly reported.
Substitution: Fusidate sodium can participate in substitution reactions, particularly in the formation of organotin complexes .
Common Reagents and Conditions
Common reagents used in reactions involving fusidate sodium include tin chloride or oxide in boiling methanol for the formation of organotin complexes. These reactions typically yield high amounts of the desired products .
Major Products Formed
The major products formed from reactions involving fusidate sodium include various organotin complexes, which have been studied for their potential use as additives to inhibit polyvinyl chloride (PVC) photodegradation .
Applications De Recherche Scientifique
Fusidate sodium has a wide range of scientific research applications, including:
Mécanisme D'action
Fusidate sodium works by inhibiting bacterial protein synthesis. It specifically prevents the translocation of elongation factor G (EF-G) from the ribosome, effectively blocking the protein synthesis process. This inhibition occurs after translocation and guanosine-5’-triphosphate (GTP) hydrolysis, preventing the necessary conformational changes for EF-G release from the ribosome .
Comparaison Avec Des Composés Similaires
Fusidate sodium is unique compared to other antibiotics due to its steroid-like structure and specific mechanism of action. Similar compounds include:
Mupirocin: Another topical antibiotic that inhibits protein synthesis but through a different mechanism.
Neomycin: An aminoglycoside that also inhibits protein synthesis.
Gentamicin: Another aminoglycoside with a similar mechanism to neomycin.
Bacitracin: A cyclic polypeptide that inhibits cell wall synthesis.
Polymyxin B: A cyclic lipopeptide that increases cell membrane permeability .
Fusidate sodium’s unique mechanism of action and its effectiveness against MRSA make it a valuable antibiotic in both clinical and research settings.
Propriétés
Formule moléculaire |
C31H47NaO6 |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 |
Clé InChI |
HJHVQCXHVMGZNC-HDWZQLJBSA-M |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@@H](C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


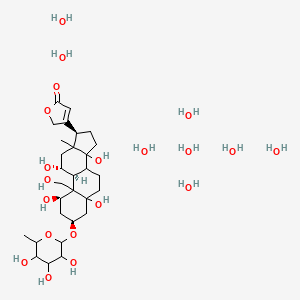
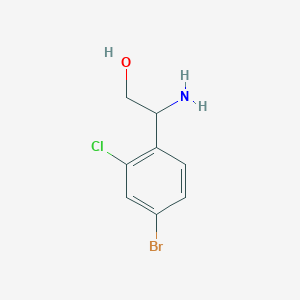
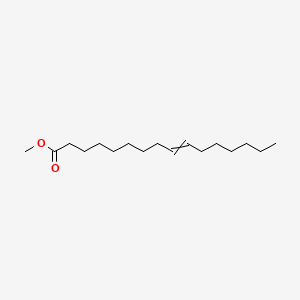
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)

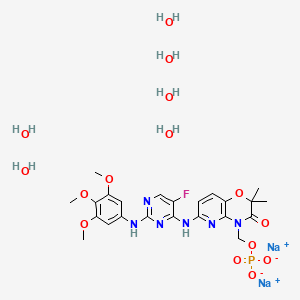
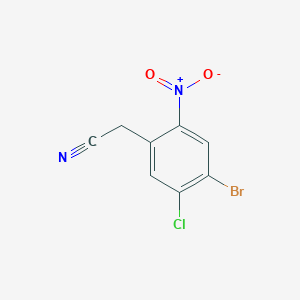
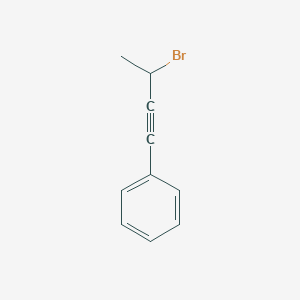



![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)

